S-phenyl pyrazine-2-carbothioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-phenyl pyrazine-2-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c14-11(10-8-12-6-7-13-10)15-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGTVHYSQCVCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397430 | |
| Record name | S-Phenylpyrazine-2-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121761-15-7 | |
| Record name | S-Phenylpyrazine-2-carbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Pyrazine Carbothioates Within Heterocyclic Chemistry
Pyrazine (B50134), a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental heterocyclic system. nih.gov This structural motif is found in numerous natural products, pharmaceuticals, and functional materials. nih.govtandfonline.com The derivatization of the pyrazine ring allows for the fine-tuning of its physicochemical and biological properties.
Pyrazine carbothioates, and more broadly pyrazine amides and esters, are derivatives of pyrazinecarboxylic acids. The synthesis of such derivatives often involves the activation of the corresponding carboxylic acid, for instance, by conversion to an acyl chloride, followed by reaction with a suitable nucleophile. worldsresearchassociation.com In the case of S-phenyl pyrazine-2-carbothioate, this would involve the reaction of an activated pyrazine-2-carboxylic acid with thiophenol.
The incorporation of a carbothioate group is significant. Thioesters are known to be more reactive than their oxygen-containing ester counterparts and can participate in a variety of chemical transformations. They are also important functionalities in certain biologically active molecules. The phenyl group attached to the sulfur atom can further modulate the electronic properties and steric profile of the molecule.
Significance of S Phenyl Pyrazine 2 Carbothioate As a Research Target
While extensive research dedicated solely to S-phenyl pyrazine-2-carbothioate is not yet prominent in the scientific literature, its potential as a research target can be inferred from the known applications of related pyrazine (B50134) derivatives.
The pyrazine core is a key component in several approved drugs, including the antitubercular agent pyrazinamide (B1679903) and the anticancer drug bortezomib. nih.gov This highlights the potential of pyrazine derivatives to interact with biological targets. The introduction of a phenylthiocarbamoyl group could lead to novel biological activities. For instance, various N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their herbicidal and antialgal activities. buyersguidechem.com
Furthermore, pyrazine-containing structures are being explored in materials science. For example, pyrazine-based polymers are being investigated for their thermal and mechanical properties. acs.org The electronic properties of pyrazine derivatives also make them suitable for applications in organic electronics, such as in the development of novel dyes for dye-sensitized solar cells. mdpi.com The this compound, with its combination of an electron-deficient pyrazine ring, a reactive thioester linkage, and a phenyl group, could be a valuable building block for the synthesis of new functional materials with interesting optical or electronic properties.
The limited available information on this compound suggests that it is primarily available as a chemical intermediate from commercial suppliers. buyersguidechem.comchemenu.comchemicalbook.com This availability, however, opens the door for its exploration in various research contexts.
Scope and Research Focus of the Outline
Direct Synthesis Approaches for this compound
The most direct method for synthesizing this compound involves the creation of the thioester bond from a pre-formed pyrazine ring. This is typically achieved by reacting an activated derivative of pyrazine-2-carboxylic acid with thiophenol. A common laboratory procedure involves converting pyrazine-2-carboxylic acid into its more reactive acid chloride. This is often accomplished using reagents like thionyl chloride or oxalyl chloride. The resulting pyrazine-2-carbonyl chloride is then reacted with thiophenol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.
Precursor-Based Synthesis of Pyrazine-2-carbothioates
The synthesis of pyrazine-2-carbothioates and related structures often relies on the chemical modification of versatile precursors, primarily pyrazine-2-carboxylic acid and its derivatives.
Thionoesters, which feature a C=S bond instead of a C=O bond, can serve as precursors to thioesters. While less common, the synthesis of a pyrazine-2-thionoester could be a viable intermediate step. Thionoesters can be prepared from the corresponding esters by treatment with Lawesson's reagent. The subsequent conversion of the thionoester to the S-phenyl thioester would involve a nucleophilic attack by thiophenol, though this route is less direct than methods starting from the carboxylic acid.
Pyrazine-2-carboxylic acid is a readily available starting material for a wide array of derivatives. The formation of amides, esters, and by extension, thioesters, is a cornerstone of synthetic strategies in this family of compounds.
One established method involves the activation of pyrazine-2-carboxylic acid with a coupling agent, followed by the introduction of a nucleophile. For instance, propyl phosphonic anhydride (B1165640) (T3P) has been successfully used as a coupling reagent to synthesize various pyrazine-2-carboxylic acid derivatives from substituted pyrazine-2-carboxylic acids and piperazines. rjpbcs.com This approach could be adapted for thioester synthesis by substituting the piperazine (B1678402) with thiophenol.
Another powerful technique is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride with the carboxylic acid. This highly reactive intermediate readily reacts with nucleophiles in the presence of a stoichiometric amount of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form the desired ester. researchgate.net This method has been applied to generate various pyrazine-2-carboxylic acid esters and could be effectively used with thiophenol to yield this compound.
The conversion of pyrazine-2-carboxylic acid to its acid chloride using thionyl chloride is a classic and effective method. mdpi.com The resulting acyl chloride is a highly reactive intermediate that can be condensed with various nucleophiles, including anilines to form amides, and would react efficiently with thiophenol to produce the target thioester. mdpi.comnih.gov
The following table summarizes various precursor-based synthetic methods for pyrazine-2-carboxylic acid derivatives, which are analogous to the synthesis of this compound.
Table 1: Precursor-Based Synthesis of Pyrazine-2-Carboxylic Acid Derivatives| Starting Material | Reagents | Product Type |
|---|---|---|
| Pyrazine-2-carboxylic acid | 2,4,6-trichlorobenzoyl chloride, Et3N, DMAP, Alcohol/Amine | Ester/Amide |
| Substituted pyrazine-2-carboxylic acids | Propyl phosphonic anhydride (T3P), Diisopropylethyl amine, Piperazines | Amide |
| Pyrazine-2-carboxylic acid | Thionyl chloride, Toluene | Acid Chloride |
| Pyrazine-2-carbonyl chloride | Substituted anilines, Pyridine, Acetone | Amide |
| Pyrazinamide (B1679903) | Hydrolysis, Esterification (e.g., EtOH, H+), Hydrazine Hydrate | Hydrazide |
Catalytic Approaches in Pyrazine Synthesis
Catalytic methods are indispensable for the efficient and environmentally benign synthesis of the core pyrazine structure, which is the essential scaffold for this compound.
While specific examples for pyrazine-2-carbothioates are not prevalent in the literature, rhodium-catalyzed decarbonylative thioetherification represents a potential modern approach. This type of reaction typically involves the reaction of an acyl chloride with a thiol in the presence of a rhodium(I) catalyst, such as Wilkinson's catalyst. The reaction proceeds via oxidative addition of the acyl chloride to the rhodium center, followed by decarbonylation (loss of CO) and reductive elimination to form the C-S bond of the thioether. Applying this to pyrazine-2-carbonyl chloride and thiophenol would theoretically yield 2-(phenylthio)pyrazine, rather than the carbothioate, as the carbonyl group is lost. However, related rhodium-catalyzed reactions have been developed for synthesizing various heterocyclic structures. nih.govsc.edu
Copper-based catalysts have been historically and are currently used for the synthesis of the pyrazine ring itself. These methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their equivalents. For example, copper-chromite catalysts have been employed in the synthesis of pyrazines from the reaction of diamines and epoxides. youtube.comyoutube.com Similarly, the dehydrogenation of piperazines to form pyrazines can be achieved using copper catalysts. tandfonline.com These catalytic systems provide efficient pathways to substituted and unsubstituted pyrazines, which can then be further functionalized to produce compounds like this compound. tandfonline.comdissertation.com A variety of catalytic systems have been patented for the industrial production of simple pyrazines like 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol, highlighting the importance of catalysis in this field. tandfonline.com
The following table provides an overview of catalytic systems used in the synthesis of the pyrazine core structure.
Table 2: Catalytic Systems for Pyrazine Ring Synthesis| Catalyst System | Reactants | Product Type |
|---|---|---|
| Copper-Chromium | Diamines and Epoxides | Pyrazines |
| Copper-Zinc-Chromium | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine |
| Zinc-Phosphoric Acid-Manganese | Ethylenediamine, Propylene Glycol | 2-Methylpyrazine |
| Palladium | Piperazines | Pyrazines |
| Manganese Pincer Complexes | 2-Amino Alcohols (self-coupling) | 2,5-Substituted Pyrazines |
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Ring Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and widely used toolkit for forming carbon-carbon and carbon-heteroatom bonds on pyrazine scaffolds. researchgate.netutwente.nlrsc.org These reactions are prized for their high efficiency, broad substrate scope, and tolerance of various functional groups, making them highly suitable for the synthesis of complex molecules. rsc.org
Key palladium-catalyzed reactions applicable to pyrazine functionalization include:
Suzuki Coupling : This reaction couples organoboron compounds with halides or triflates and is one of the most straightforward methods for pyrazine functionalization. rsc.org For instance, bromopyrazines can be coupled with arylboronic acids to yield arylpyrazines. researchgate.net A one-pot sequential Suzuki cross-coupling followed by direct C-H functionalization has been developed for imidazo[1,2-a]pyrazines, demonstrating the versatility of this approach for creating polysubstituted systems. nih.gov
Stille Coupling : The Stille reaction involves the coupling of organostannanes with halides. It is a versatile C-C bond-forming reaction, although its application can sometimes be complicated by side reactions like homocoupling, which can be suppressed by adjusting the order of reagent addition. rsc.org
Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides and is well-established in pyrazine chemistry. rsc.org Chloropyrazine, for example, serves as an excellent substrate, reacting with phenylacetylene (B144264) to afford the corresponding diarylacetylene quantitatively. rsc.org This method has been used to synthesize a series of 2,5-di(aryleneethynyl)pyrazine derivatives from 2,5-dibromo-3,6-dimethylpyrazine. rsc.org
Heck Coupling : This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It is a fundamental method for C-C bond formation on pyrazine rings. researchgate.net
Buchwald-Hartwig Amination : This reaction is a crucial method for forming carbon-heteroatom bonds, specifically C-N bonds, by coupling amines with aryl halides.
While these methods predominantly focus on C-C and C-N bond formation, they establish a clear precedent for the potential synthesis of this compound. A plausible route would involve the palladium-catalyzed coupling of a pyrazine-2-carbonyl derivative (such as an acid chloride) with thiophenol or its corresponding organometallic reagent.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine Rings
| Reaction Type | Catalyst System (Example) | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Halopyrazine + Arylboronic acid | Arylpyrazine | rsc.orgresearchgate.net |
| Stille Coupling | Pd(PPh₃)₂Cl₂–CuI | Stannylated pyrazine + Acyl chloride | Pyrazinyl ketone | rsc.org |
| Sonogashira Coupling | [Pd(allyl)Cl]₂/PPh₃ | Chloropyrazine + Phenylacetylene | Alkynylpyrazine | rsc.org |
| Negishi Coupling | Palladium or Nickel catalyst | Organozinc reagent + Halopyrazine | Aryl/Alkylpyrazine | rsc.org |
| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Arylboronic acid | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | mdpi.com |
Exploration of Other Catalytic Systems
Beyond palladium, other transition metals have been successfully employed to catalyze the functionalization of pyrazine rings. These alternative systems can offer different reactivity profiles, cost advantages, and access to unique chemical transformations.
Nickel-Catalyzed Reactions : Nickel catalysts are effective for certain cross-coupling reactions. The Kumada coupling, which pairs Grignard reagents with aryl halides, has been used to couple fluoropyrazine with phenylmagnesium chloride under mild conditions, yielding the product in 81% yield. rsc.org The Negishi reaction, coupling organozinc reagents with halides, can also be catalyzed by nickel. rsc.org
Manganese-Catalyzed Reactions : Earth-abundant and less toxic metals like manganese are gaining traction as sustainable catalysts. Acridine-based manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to produce 2,5-substituted pyrazines, with water and hydrogen gas as the only byproducts. acs.org This represents a highly atom-economical approach to the pyrazine core.
Copper-Catalyzed Reactions : Copper catalysts have a long history in organic synthesis. For pyrazine synthesis, copper-chromium catalysts have been used for the condensation reaction of diamines and epoxides. tandfonline.comtandfonline.com
These alternative catalytic systems broaden the synthetic chemist's toolbox, providing pathways that may be more economical or environmentally friendly than traditional palladium-based methods.
Green Chemistry Considerations in Pyrazine Carbothioate Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. The focus is on developing methods that are cost-effective, environmentally benign, and safe. tandfonline.comresearchgate.net
Key green approaches relevant to pyrazine synthesis include:
One-Pot Reactions : A significant advancement is the development of one-pot procedures that minimize waste and improve efficiency. A simple, cost-effective, and environmentally friendly one-pot method for preparing pyrazine derivatives involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol (B129727), catalyzed by potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This high-yielding process avoids expensive catalysts and harsh conditions. tandfonline.com
Solvent-Free Conditions : Conducting reactions under neat (solvent-free) conditions is a core principle of green chemistry. An efficient and clean procedure for the one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones or α-hydroxy ketones has been developed under neat reaction conditions at room temperature, offering moderate to excellent yields and a simple work-up. ingentaconnect.com
Biocatalysis : Enzymes offer a green alternative to traditional chemical catalysts. A biocatalytic approach for creating pyrazinamide derivatives, which are structurally related to carbothioates, utilizes an immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme® TL IM). nih.gov This method avoids hazardous reagents like thionyl chloride and reprotoxic solvents such as DMF, representing a more atom-economical and sustainable pathway for amide bond formation. nih.gov
Table 2: Green Synthetic Approaches for Pyrazine Derivatives
| Green Approach | Methodology | Key Advantages | Reference |
|---|---|---|---|
| One-Pot Synthesis | Condensation of 1,2-diketones and 1,2-diamines in aqueous methanol with t-BuOK. | Cost-effective, environmentally benign, high-yielding, avoids expensive catalysts. | tandfonline.comtandfonline.com |
| Biocatalytic Amide Synthesis | Lipase-catalyzed amidation of pyrazine esters with amines in a continuous-flow system. | Avoids hazardous reagents and solvents, uses renewable catalysts, high atom economy. | nih.gov |
| Solvent-Free Reaction | One-pot reaction of ethylenediamine with 1,2-diketones or α-hydroxy ketones at room temperature. | Eliminates solvent waste, simple work-up, environmentally benign. | ingentaconnect.com |
Chemo-Enzymatic and Microbial Approaches for Pyrazine Derivatives Synthesis
The use of biological systems, either as isolated enzymes or whole microorganisms, provides highly selective and sustainable routes to pyrazine derivatives. nih.govnih.gov
Chemo-Enzymatic Synthesis : This approach combines the selectivity of enzymes with the efficiency of chemical reactions. A notable method involves using a transaminase (ATA) to mediate the key amination of α-diketone precursors. nih.govmanchester.ac.ukresearchgate.net The resulting α-amino ketones undergo spontaneous oxidative dimerization to form substituted pyrazines. nih.govelsevierpure.com This chemo-enzymatic strategy allows for the synthesis of pyrazines in pure form directly from the aqueous phase, reflecting the high selectivity of the biocatalytic step. manchester.ac.uk
Microbial Biosynthesis : Several microorganisms are capable of producing pyrazines, offering a "natural" route to these compounds. Strains of Bacillus subtilis isolated from fermented soybeans (natto) have been shown to produce a variety of alkylpyrazines. nih.gov The profile of pyrazines produced varies between strains, with some producing 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine, while others produce compounds like 2-methylpyrazine and 2,3-dimethylpyrazine. nih.gov This microbial fermentation is a promising alternative to chemical synthesis, particularly for applications in the food and fragrance industries. nih.gov The metabolism and synthesis of pyrazines have been studied in various bacteria and fungi. nih.gov
Table 3: Microbial Production of Alkylpyrazines by Bacillus subtilis Strains
| Bacillus subtilis Strain | Major Pyrazine Derivatives Produced | Reference |
|---|---|---|
| BcP1, BcP4 | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,6-Dimethylpyrazine | nih.gov |
| BcP21, BcP40 | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | nih.gov |
Mechanistic Investigations of Thioester Reactivity
Thioesters are distinguished in organic chemistry as "energy-rich" functional groups, a characteristic that defines their reactivity. nih.gov The reactivity of the thioester in this compound is primarily centered on the carbonyl carbon, which is highly electrophilic. This enhanced electrophilicity, when compared to esters and amides, is due to the larger size of the sulfur atom and the limited extent of electron delocalization from the sulfur's lone pairs into the carbonyl group. nih.gov
The principal reaction mechanism for thioesters is nucleophilic acyl substitution . youtube.comopenstax.org This process typically occurs via a two-step addition-elimination pathway involving a tetrahedral intermediate. openstax.orgmasterorganicchemistry.com
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.comlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, leading to the expulsion of the leaving group, which in this case is the thiophenolate anion (PhS⁻). masterorganicchemistry.comlibretexts.org
Thioesters are particularly susceptible to attack by soft nucleophiles, such as thiolates and amines, while exhibiting greater hydrolytic stability at neutral pH compared to more reactive acylating agents. nih.gov However, aryl thioesters are generally more prone to hydrolysis than their alkyl counterparts. nih.govnih.gov The rate of these reactions can be influenced by steric and electronic factors; unhindered carbonyl groups react more readily. openstax.org
Table 1: Relative Reactivity of Carboxylic Acid Derivatives Toward Nucleophilic Acyl Substitution
| Compound Type | Structure (R=Alkyl/Aryl) | Leaving Group | Reactivity |
|---|---|---|---|
| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |
| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |
| Thioester | R-CO-SR' | R'S⁻ | Moderate-High libretexts.org |
| Ester | R-CO-OR' | R'O⁻ | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Low |
Pyrazine Ring Formation Mechanisms in Related Syntheses
The synthesis of the pyrazine core of the molecule can be achieved through several established mechanistic pathways, typically involving the formation of a dihydropyrazine (B8608421) intermediate followed by oxidation. researchgate.net
Condensation of 1,2-Diketones and 1,2-Diamines: A classical and straightforward method involves the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diaminoethane. researchgate.net This reaction forms a dihydropyrazine, which is subsequently oxidized, often using reagents like copper (II) oxide, to yield the aromatic pyrazine ring. researchgate.net
Dimerization of α-Amino Ketones: The spontaneous dimerization of two molecules of an α-amino ketone can lead to the formation of a dihydro derivative of pyrazine. unibo.it This intermediate then undergoes air oxidation to furnish the final pyrazine product. unibo.it
From α-Amino Acid Amides: A versatile one-pot synthesis involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, which leads to the formation of bonds between N-1 and C-6, and between N-4 and C-5, to construct the pyrazinone ring. nih.gov
Catalytic Dehydrogenative Coupling: Modern synthetic approaches include the dehydrogenative self-coupling of β-amino alcohols. nih.gov This reaction can be catalyzed by earth-abundant metals like manganese in the presence of a base. nih.gov The proposed mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine of a second molecule to form an imine. Subsequent cyclization and a final dehydrogenation step produce the aromatic 2,5-substituted pyrazine. nih.gov
Table 2: Summary of Selected Pyrazine Synthesis Mechanisms
| Method | Key Reactants | Key Intermediate | Reference |
|---|---|---|---|
| Classical Condensation | 1,2-Diketone, 1,2-Diaminoethane | Dihydropyrazine | researchgate.net |
| Dimerization | α-Amino Ketone | Dihydropyrazine | unibo.it |
| Dehydrogenative Coupling | β-Amino Alcohol | Cyclic Imine | nih.gov |
| From Amino Amides | α-Amino Acid Amide, 1,2-Dicarbonyl | Pyrazinone | nih.gov |
Reactivity Profiles of the Pyrazine-2-carbothioate Functionality
The reactivity of this compound is a composite of its constituent parts. The pyrazine ring is a π-electron-deficient heteroaromatic system. researchgate.net This deficiency is caused by the inductive electron-withdrawing effect of the two nitrogen atoms, which makes pyrazine a weaker base than pyridine. nih.gov
This electron-withdrawing character has two significant consequences for the molecule's reactivity:
Reactivity of the Thioester: The pyrazine ring's electron-withdrawing nature enhances the electrophilicity of the already reactive thioester carbonyl carbon at the C-2 position. This makes the molecule particularly susceptible to nucleophilic acyl substitution, as described in section 3.1.
Reactivity of the Pyrazine Ring: The electron deficiency deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring carbons for nucleophilic aromatic substitution, although this typically requires a good leaving group on the ring and/or harsh reaction conditions.
Therefore, the primary reaction profile of this compound is dominated by the chemistry of the thioester group, which is further activated by the attached pyrazine ring.
Selectivity Studies in Synthetic Transformations of this compound
While specific selectivity studies on this compound are not widely documented, a high degree of selectivity can be predicted based on the reactivity profiles of the functional groups. The molecule presents two main sites for nucleophilic attack: the thioester carbonyl carbon and the carbons of the pyrazine ring.
Given the high electrophilicity and "energy-rich" nature of the thioester group, it serves as the preferential site for synthetic transformations involving nucleophiles. nih.gov Reactions such as aminolysis (reaction with amines to form amides) or hydrolysis will selectively occur at the carbonyl carbon under relatively mild conditions. This is exemplified in the general synthesis of pyrazine-2-carboxamides, where a pyrazine-2-carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts selectively with an amine at the acyl position. mdpi.comnih.gov The S-phenyl thioester, being an activated carboxylic acid derivative, is expected to behave with similar selectivity.
Transformations on the pyrazine ring itself, such as nucleophilic aromatic substitution, would require overcoming a higher activation energy. Such reactions would likely necessitate more forcing conditions or the presence of an activating group (like a halogen) on the ring to proceed, allowing for selective manipulation of the thioester group in the presence of the pyrazine ring.
S Phenyl Pyrazine 2 Carbothioate As a Synthetic Building Block and Intermediate
Role in the Preparation of Pyrazine (B50134) Derivatives for Academic Interest
In the realm of academic research, the synthesis of novel pyrazine derivatives is of significant interest due to their diverse biological activities and unique electronic properties. S-phenyl pyrazine-2-carbothioate can serve as a key intermediate in the preparation of a range of pyrazine derivatives, particularly amides and esters.
The synthesis of pyrazine-2-carboxamides, for instance, is a common objective in medicinal chemistry research. rjpbcs.comgoogle.comgoogle.com Typically, these are prepared by coupling pyrazine-2-carboxylic acid with an appropriate amine. This coupling often requires the activation of the carboxylic acid, for example, by converting it to the corresponding acyl chloride. prepchem.comnih.gov this compound offers an alternative to the often harsh conditions required for acyl chloride formation. The thioester can be prepared from pyrazine-2-carboxylic acid and thiophenol, and subsequently reacted with a wide range of amines under milder conditions to afford the desired pyrazine-2-carboxamides. This approach can be particularly advantageous when working with sensitive substrates.
Similarly, the preparation of pyrazine-2-esters can be facilitated by using the S-phenyl carbothioate intermediate. While direct esterification of pyrazine-2-carboxylic acid is possible, the reaction of the thioester with an alcohol, often in the presence of a suitable catalyst, can provide a more efficient route to the desired ester. google.com
The table below summarizes the types of pyrazine derivatives that can be synthesized using this compound as a key intermediate, based on established reactivity patterns of thioesters.
| Derivative Type | Reactant | Product |
| Amide | Amine (R-NH₂) | Pyrazine-2-carboxamide |
| Ester | Alcohol (R-OH) | Pyrazine-2-carboxylate |
| Hydrazide | Hydrazine (H₂NNH₂) | Pyrazine-2-carbohydrazide |
Applications in the Construction of Complex Heterocyclic Systems
The pyrazine ring is a fundamental component of many complex heterocyclic systems. This compound can be employed as a building block in the construction of these larger, often polycyclic, structures. The reactivity of the carbothioate group allows for its participation in various cyclization and annulation reactions.
For example, the pyrazine-2-carbonyl unit can be incorporated into a new ring system through reactions with bifunctional nucleophiles. Reaction with a compound containing both an amine and a hydroxyl group, for instance, could lead to the formation of a pyrazinyl-substituted oxazine (B8389632) derivative. Similarly, reactions with compounds bearing two amino groups could yield pyrazinyl-diazepine or similar heterocyclic structures.
Furthermore, the pyrazine ring itself can be further functionalized. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, are powerful tools for the elaboration of heterocyclic systems. researchgate.netmdpi.com While these reactions are typically performed on halogenated pyrazines, the strategic placement of other functional groups can also enable such transformations. The carbothioate group can be used to introduce the pyrazine core, which can then be subjected to further synthetic modifications to build up more complex architectures.
The following table illustrates potential applications of this compound in the synthesis of complex heterocyclic systems.
| Reaction Type | Reactant Type | Resulting Heterocyclic System |
| Annulation | Bifunctional Nucleophile (e.g., amino alcohol) | Fused or spiro-heterocycle containing a pyrazine moiety |
| Sequential Reactions | Grignard Reagent followed by cyclization | Polycyclic system with a pyrazinoyl substituent |
| Cross-Coupling Precursor | Synthesis of a functionalized pyrazine for subsequent coupling | Bi- or poly-aryl heterocyclic system |
Functional Group Interconversions Involving the Carbothioate Moiety
The carbothioate moiety in this compound is a versatile functional group that can be readily converted into a variety of other functionalities. This flexibility makes it a valuable synthetic intermediate.
The most common transformation of the carbothioate group is its conversion to an amide through reaction with an amine, as mentioned previously. This is a highly efficient process and is a cornerstone of its utility. Similarly, reaction with alcohols provides the corresponding esters.
Beyond these fundamental transformations, the carbothioate can also be converted into a ketone by reaction with an organometallic reagent, such as a Grignard or organolithium reagent. This provides a route to pyrazin-2-yl ketones, which are themselves useful synthetic intermediates.
Furthermore, the carbothioate can be reduced to the corresponding aldehyde, pyrazine-2-carbaldehyde, using a suitable reducing agent. This transformation is significant as pyrazine aldehydes are precursors to a wide array of other functional groups and can participate in various carbon-carbon bond-forming reactions.
The table below summarizes key functional group interconversions starting from this compound.
| Starting Material | Reagent | Product |
| This compound | Amine (R-NH₂) | Pyrazine-2-carboxamide |
| This compound | Alcohol (R-OH) | Pyrazine-2-carboxylate |
| This compound | Organometallic Reagent (R-MgX) | Pyrazin-2-yl ketone |
| This compound | Reducing Agent (e.g., DIBAL-H) | Pyrazine-2-carbaldehyde |
Precursor for Advanced Organic Synthesis Scaffolds
Building upon its role as a versatile intermediate, this compound can serve as a precursor for the development of advanced organic synthesis scaffolds. These scaffolds are molecular frameworks that can be readily diversified to generate libraries of compounds for applications in drug discovery and materials science.
The ability to introduce the pyrazine-2-carbonyl moiety into various molecules through the reactions of the carbothioate provides a powerful tool for creating new molecular architectures. For example, by attaching the pyrazine unit to a solid support via the carbothioate linkage, combinatorial libraries of pyrazine derivatives can be synthesized.
Moreover, the pyrazine ring itself can act as a scaffold for further functionalization. The nitrogen atoms in the pyrazine ring can be quaternized or oxidized, and the carbon atoms can be substituted through various reactions, leading to a wide range of structurally diverse molecules. The initial introduction of the pyrazine ring via the this compound is therefore a critical first step in the generation of these complex scaffolds. The synthesis of androstane-17-beta-carbothioates, for instance, highlights the use of carbothioic acids in creating complex steroidal structures, a principle that can be extended to the pyrazine series. nih.gov
The following table outlines the potential of this compound as a precursor for advanced synthetic scaffolds.
| Scaffold Type | Synthetic Strategy | Potential Application |
| Combinatorial Library | Solid-phase synthesis using the carbothioate as a linker | Drug discovery, high-throughput screening |
| Polyfunctional Pyrazine | Sequential functionalization of the pyrazine ring | Materials science, ligand design |
| Complex Natural Product Analogs | Incorporation of the pyrazine moiety into a larger molecular framework | Medicinal chemistry |
Theoretical and Computational Studies on S Phenyl Pyrazine 2 Carbothioate
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the fundamental characteristics of molecules. researchgate.netrsc.orgarxiv.org These computational techniques have been widely applied to pyrazine (B50134) derivatives to elucidate their electronic structure and predict their properties. researchgate.netnih.govuantwerpen.be
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation. For pyrazine derivatives, methods like DFT with the B3LYP functional and various basis sets such as 6-311G(d) are commonly employed to determine bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net For instance, in related pyrazine carboxamide derivatives, the planarity of the molecule and the bond lengths of the pyrazine ring have been found to be influenced by substituents. bendola.com The electronic structure of these molecules, including the distribution of electron density and the nature of chemical bonds, is also explored through these calculations. uantwerpen.be Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate donor-acceptor interactions within the molecule, providing insights into intramolecular charge transfer. researchgate.netchemrxiv.org
Spectroscopic Property Prediction and Correlation
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be correlated with experimental data for validation. chemrxiv.org For pyrazine derivatives, vibrational frequencies are often computed using DFT methods and compared with experimental FT-IR and FT-Raman spectra. researchgate.netuantwerpen.be The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific functional groups. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be simulated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical counterpart to experimental NMR data. uantwerpen.be
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgmdpi.com A smaller gap suggests higher reactivity and potential for charge transfer. researchgate.net In pyrazine derivatives, the HOMO is often located on the electron-donating parts of the molecule, while the LUMO resides on the electron-accepting portions. researchgate.netsemanticscholar.org This distribution is fundamental to understanding their electronic transitions and potential applications in materials science. semanticscholar.org
Table 1: Frontier Molecular Orbital Energies and Properties of Related Pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4i) | - | - | 4.21 |
| 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) | - | - | 4.68 |
| 5-(4-fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4j) | - | - | 4.89 |
| 5-(4-(trifluoromethyl)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4m) | - | - | 4.93 |
Data sourced from studies on similar pyrazine-containing compounds. The specific values for S-phenyl pyrazine-2-carbothioate would require dedicated calculations. semanticscholar.orgmdpi.com
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For pyrazine derivatives, computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways, such as those involved in the synthesis of pyrazine-containing compounds via cross-coupling reactions or cyclocondensations. semanticscholar.orgmahendrapublications.com
Prediction of Nonlinear Optical Properties in Pyrazine Derivatives
Pyrazine derivatives have attracted attention for their potential applications in nonlinear optics (NLO). rsc.orgrsc.orgresearchgate.net Computational methods, particularly DFT, are used to predict the first and second hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. researchgate.netacs.org Studies on various pyrazine derivatives have shown that the strategic placement of electron-donating and electron-accepting groups can significantly enhance their NLO properties. rsc.org The calculated hyperpolarizability values can be compared with experimental techniques like Hyper-Rayleigh Scattering (HRS) to validate the theoretical models. researchgate.net
Table 2: Calculated Nonlinear Optical Properties of a Related Pyrazine Derivative
| Property | Value |
|---|---|
| First Hyperpolarizability (β) | 15.93 times that of urea |
| Second Hyperpolarizability (γ) | -17.889×10⁻³⁷ esu |
Data for a cyanopyrazine-2-carboxamide derivative, highlighting the potential for NLO properties in this class of compounds. uantwerpen.be
Molecular Modeling in Rational Design Strategies for Chemical Synthesis
Molecular modeling plays a crucial role in the rational design of new molecules with desired properties, guiding synthetic efforts and reducing trial-and-error in the laboratory. nih.govjournals.cznih.govmdpi.com By simulating molecular structures and predicting their properties, researchers can prioritize synthetic targets. For example, in the development of new pyrazine-based compounds, molecular modeling can be used to design molecules with optimized electronic, optical, or biological activities. nih.govacs.orgmdpi.com Computational tools can help in selecting appropriate starting materials and reaction conditions to achieve the desired synthetic outcome. acs.org
Structure Activity and Structure Property Relationship Studies Excluding Clinical Outcomes
Correlating Structural Modifications of Pyrazine (B50134) Carbothioates with Chemical Reactivity
The chemical reactivity of pyrazine carbothioates, such as S-phenyl pyrazine-2-carbothioate, is intrinsically linked to the electronic properties of the pyrazine ring and the nature of the thioester linkage. The pyrazine ring, being an electron-deficient aromatic system due to the presence of two nitrogen atoms, influences the reactivity of the carbothioate group. wikipedia.org
Structural modifications, particularly on the pyrazine ring, can modulate this reactivity. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyrazine core can alter the electrophilicity of the carbonyl carbon in the carbothioate moiety. An EDG would be expected to decrease the reactivity of the carbonyl group towards nucleophilic attack, while an EWG would enhance it.
In related heterocyclic systems, the reactivity of a thioester can be influenced by the stability of the leaving group (the thiophenol in the case of this compound) and the resonance stabilization of the acyl group. The substitution pattern on the phenyl ring of the thiophenol moiety would also impact reactivity through inductive and resonance effects.
Influence of Phenyl and Pyrazine Moieties on Overall Molecular Properties
The phenyl group, a non-polar and hydrophobic moiety, significantly influences the molecule's solubility and lipophilicity. The presence of this group generally decreases water solubility and increases its affinity for non-polar environments. The interplay between the polar, electron-deficient pyrazine ring and the non-polar phenyl ring results in a molecule with a specific polarity profile that governs its interactions with other molecules and its behavior in different solvent systems. The combination of these moieties can lead to push-pull systems, which are known to have interesting photophysical properties, such as intramolecular charge transfer (ICT). researchgate.net
Structure-Activity Relationship (SAR) Studies in Related Pyrazine Scaffolds for Investigational Chemical and Biological Applications
While specific SAR studies on this compound are not extensively documented, a wealth of information can be gleaned from studies on related pyrazine-containing scaffolds, such as pyrazolo[1,5-a]pyrimidines and other pyrazine derivatives. mdpi.comnih.gov These studies provide valuable insights into how structural modifications can impact their chemical and biological activities.
In many pyrazine-based compounds, the introduction of various substituents at different positions on the pyrazine ring has been shown to be crucial for their activity. For instance, in a series of pyrazolo[1,5-a]pyrimidines, modifications at the C-3 position significantly altered the interaction with target enzymes. mdpi.com The introduction of a nitrile group at this position was found to have the highest affinity, suggesting a polar interaction with an asparagine residue. mdpi.com
The following interactive table summarizes some general SAR findings from studies on various pyrazine scaffolds:
| Pyrazine Scaffold | Substituent Position | Type of Substituent | Observed Effect on Investigational Activity |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | C-3 | Nitrile group | Increased affinity for target enzyme mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | C-5 and C-7 | Aromatic amines, alkylamines | Functionalization for diverse structural motifs mdpi.com |
| Pyrido[3,4-b]pyrazine (B183377) | C-5 | Disubstituted phenyl rings, biphenyl, 2-thienyl | Probing electronic, steric, and solubilizing features acs.org |
| Pyrazoline | General | Various | Investigated for tyrosine kinase inhibition nih.gov |
These studies highlight the importance of systematic structural modifications to optimize the desired properties of pyrazine-containing compounds. The modular synthesis of some pyrazine derivatives allows for rapid diversification of the scaffold to explore these structure-activity relationships. acs.org
Stereochemical Considerations in Pyrazine-Containing Compounds
Stereochemistry plays a critical role in the activity and properties of many bioactive molecules, and pyrazine-containing compounds are no exception. The introduction of chiral centers into a pyrazine derivative can lead to enantiomers or diastereomers with distinct biological activities and physicochemical properties.
For example, in the development of certain TREM2 agonists with a pyrido[3,4-b]pyrazine core, the presence of two chiral centers in a parent compound was identified as a source of synthetic complexity and potential enantiomeric liabilities. acs.org This led to a design campaign focused on generating stereochemically simplified derivatives to improve properties and streamline development. acs.org
In the synthesis of some pyrazolo[1,5-a]pyrimidine derivatives, the reaction conditions were found to influence the stereochemical outcome, favoring a syn-isomer over an anti-isomer in a 7:1 ratio in one solvent, while a different set of conditions led to a 1:1 mixture. nih.gov This demonstrates that the control of stereochemistry during synthesis is a crucial aspect of developing pyrazine-based compounds with specific three-dimensional arrangements, which can be critical for their interaction with biological targets or for their material properties.
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes for S-Phenyl Pyrazine-2-carbothioate with Enhanced Efficiency and Sustainability
The traditional synthesis of pyrazine (B50134) derivatives often involves multi-step procedures with challenges related to yield, scalability, and the use of hazardous reagents. catalyticamidation.info Modern synthetic chemistry is actively seeking more efficient and environmentally benign methods. For this compound, future research is geared towards developing synthetic routes that are both highly efficient and sustainable.
One promising avenue is the adoption of acceptorless dehydrogenative coupling reactions. Recent studies have demonstrated the successful synthesis of substituted pyrazines through the dehydrogenative self-coupling of 2-amino alcohols catalyzed by earth-abundant base metals like manganese. nih.govacs.org This approach is highly atom-economical, producing only water and hydrogen gas as byproducts, thus aligning with the principles of green chemistry. nih.govacs.org Adapting such a strategy for the synthesis of pyrazine-2-carboxylic acid, a precursor to this compound, could significantly enhance the sustainability of its production.
Another area of development is the use of biocatalysis . Lipases, for instance, have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines under mild conditions and in green solvents. rsc.org Research into enzymatic pathways for the synthesis of the carbothioate linkage in this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org
Continuous-flow systems also present an opportunity to improve the efficiency and safety of synthesizing this compound and its derivatives. rsc.org These systems allow for precise control over reaction parameters, leading to higher yields, reduced reaction times, and safer handling of reactive intermediates. rsc.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Acceptorless Dehydrogenative Coupling | High atom economy, use of earth-abundant catalysts, sustainable. nih.govacs.org | Development of catalysts for the specific synthesis of pyrazine-2-carboxylic acid precursors. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.org | Screening and engineering of enzymes for carbothioate bond formation. |
| Continuous-Flow Synthesis | Improved yield and safety, reduced reaction times, scalability. rsc.org | Optimization of flow reactor conditions for the synthesis of the target compound. |
Exploration of New Catalytic Systems for Pyrazine Carbothioate Transformations
The transformation of the pyrazine carbothioate moiety opens up a vast chemical space for creating novel functional molecules. The development of new catalytic systems is crucial for achieving these transformations with high precision and efficiency.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of heterocyclic compounds. mdpi.comdntb.gov.uayoutube.com Research is ongoing to develop more robust and versatile palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands, that can efficiently couple aryl or alkyl groups to the pyrazine core or transform the carbothioate group. dntb.gov.ua For this compound, this could enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.
The direct catalytic amidation of carboxylic acids and their derivatives is another area of intense research. catalyticamidation.inforesearchgate.netmdpi.com While traditional methods often require stoichiometric activating agents, generating significant waste, catalytic approaches using metals like ruthenium or zirconium, or even organocatalysts, offer a more sustainable alternative. catalyticamidation.inforesearchgate.netmdpi.com Applying these catalytic amidation methods to pyrazine-2-carboxylic acid or its esters would provide a direct and efficient route to a wide range of pyrazine-2-carboxamides, which are structurally related to this compound and possess significant biological activities. nih.gov
Furthermore, the exploration of photoredox catalysis could unlock novel transformations of pyrazine carbothioates. This approach utilizes light to drive chemical reactions, often under mild conditions, and has been shown to be effective for a variety of organic transformations. Investigating the photochemical reactivity of this compound could lead to the discovery of new reaction pathways and the synthesis of unique molecular architectures.
Computational Design of Pyrazine-Based Scaffolds for Targeted Synthesis and Novel Functionality
Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool in modern chemical research. researchgate.netscience.govbohrium.combendola.commostwiedzy.pl By providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules, DFT calculations can guide the rational design of new compounds and synthetic strategies.
For this compound, DFT studies can be employed to:
Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of selective functionalization reactions. science.govbendola.com
Elucidate Reaction Mechanisms: Computational modeling can help to understand the mechanisms of catalytic reactions involved in the synthesis and transformation of pyrazine carbothioates, aiding in the development of more efficient catalysts. bendola.com
Design Novel Scaffolds: DFT can be used to design new pyrazine-based scaffolds with specific electronic properties, such as tailored HOMO-LUMO gaps, for applications in areas like organic electronics or as nonlinear optical materials. science.gov For instance, the introduction of different aryl groups onto the pyrazine ring can be computationally screened to identify candidates with desired photophysical properties. mdpi.com
The integration of computational design with experimental synthesis creates a powerful feedback loop, accelerating the discovery of new pyrazine-based molecules with novel functionalities.
Integration of Pyrazine Carbothioates in Emerging Chemical Technologies and Material Science Research
The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make pyrazine-containing molecules attractive candidates for a variety of applications in materials science and emerging technologies. nih.gov
Organic Electronics: Pyrazine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.org The electron-withdrawing nature of the pyrazine ring can facilitate electron transport, a crucial property for n-type organic semiconductors. rsc.org this compound and its derivatives could be synthesized and evaluated as components in such electronic devices. Research in this area would involve the synthesis of a library of pyrazine carbothioates with varying substituents to tune their electronic and photophysical properties. rsc.org
Metal-Organic Frameworks (MOFs): Pyrazine-based ligands have been used to construct MOFs with interesting properties, including porosity and catalytic activity. researchgate.net Pyrazine-2-carboxylic acid, a potential precursor to this compound, can act as a linker in the formation of coordination polymers. mdpi.com The incorporation of the carbothioate functionality could lead to MOFs with novel topologies and potential applications in gas storage, separation, or catalysis.
Sensors: The pyrazine moiety can interact with metal ions and other analytes, making pyrazine derivatives potential candidates for chemical sensors. The response of this compound to different stimuli could be investigated, potentially leading to the development of new sensing platforms.
Q & A
Q. Q1. What are the optimal synthetic routes for S-phenyl pyrazine-2-carbothioate, and how do reaction conditions influence yield?
A1. Synthesis typically involves:
- Hydrazinolysis : Reacting pyrazine-2-carboxylic acid derivatives with hydrazine hydrate in propan-2-ol at elevated temperatures (2 hours, reflux) to form intermediates like pyrrole-2-carbohydrazide .
- Cyclization : Intramolecular heterocyclization of intermediates (e.g., N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazinecarbothioamide) in alkaline media (NaOH, water) followed by neutralization with acetic acid to precipitate the product .
- Key variables : Excess hydrazine (5× molar ratio) improves intermediate formation, while pH control during neutralization minimizes byproducts. Yields depend on solvent purity and reaction time .
Q. Q2. How can structural characterization of this compound be validated experimentally?
A2. Use:
- X-ray crystallography to confirm bond angles and heterocyclic geometry (e.g., pyrazine-thioamide linkage) .
- NMR and FTIR to identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹, pyrazine ring protons at δ 8.5–9.0 ppm) .
- Mass spectrometry for molecular ion validation (e.g., [M+H]+ peaks matching theoretical m/z).
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the electronic properties of this compound?
A3.
- DFT calculations (B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites .
- Molecular docking predicts binding affinities to biological targets (e.g., enzymes with thiol-containing active sites) .
- MD simulations assess stability in aqueous/organic solvents, critical for drug delivery studies .
Q. Q4. How does this compound interact with transition metals, and what are the implications for catalytic or medicinal applications?
A4.
- The carbothioamide moiety acts as a bidentate ligand , coordinating via sulfur and pyrazine nitrogen. For example, Ru(II) or Mn(II) complexes show enhanced stability in kinetic studies .
- Metal coordination alters redox properties, enabling applications in catalysis (e.g., oxidation reactions) or as metallodrug precursors .
- Experimental validation : Cyclic voltammetry to study redox behavior and UV-vis spectroscopy for charge-transfer transitions .
Q. Q5. How can discrepancies in biological activity data for this compound derivatives be resolved?
A5.
- Controlled assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent systems (DMSO concentration ≤0.1%) to minimize artifacts .
- SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .
- Meta-analysis : Cross-reference results with structurally similar compounds (e.g., piperazine-carbothioamides) to identify trends .
Q. Q6. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
A6.
- Purification : Column chromatography may be impractical; optimize recrystallization solvents (e.g., ethanol/water mixtures) .
- Byproduct management : Monitor thiourea dimer formation via HPLC and adjust stoichiometry to suppress side reactions .
- Yield optimization : Use flow chemistry for precise temperature control during cyclization .
Interdisciplinary and Mechanistic Questions
Q. Q7. How does protonation or deprotonation affect the optical properties of this compound?
A7.
- Protonation at pyrazine nitrogen induces acidochromism , shifting absorption maxima (e.g., from 300 nm to 350 nm in acidic media) .
- Nonlinear optical (NLO) switching: Neutral forms exhibit reverse saturable absorption (RSA), while protonated forms show saturable absorption (SA), relevant for optical limiting materials .
Q. Q8. What strategies can elucidate the mechanism of antioxidant activity in this compound?
A8.
- Radical scavenging assays : DPPH and ABTS tests quantify hydrogen atom transfer (HAT) or single electron transfer (SET) efficiency .
- ESR spectroscopy detects stable radical intermediates (e.g., thiyl radicals) .
- Theoretical studies : Calculate bond dissociation energies (BDEs) for S–H and N–H bonds to predict active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
